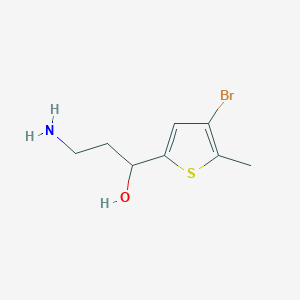
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .
Preparation Methods
The synthesis of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol can be achieved through various synthetic routes. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the bromine atom or the amino group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Scientific Research Applications
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol can be compared with other similar compounds, such as:
3-Amino-1-(4-methylthiophen-2-yl)propan-1-ol: This compound lacks the bromine atom, which may result in different reactivity and biological activity.
3-Amino-1-(4-chloro-5-methylthiophen-2-yl)propan-1-ol: The presence of a chlorine atom instead of bromine may lead to variations in chemical and biological properties.
3-Amino-1-(4-fluoro-5-methylthiophen-2-yl)propan-1-ol: The fluorine atom may impart different electronic properties, affecting the compound’s reactivity and interactions.
Properties
Molecular Formula |
C8H12BrNOS |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
3-amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-5-6(9)4-8(12-5)7(11)2-3-10/h4,7,11H,2-3,10H2,1H3 |
InChI Key |
NQBMMCQHVTYWII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(CCN)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















